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Compound of Interest

Compound Name: 2-Bromo-6-iodoquinoline

Cat. No.: B13690326

Get Quote

CAS: 1026805-93-5 | Formula: C

H

BrIN | MW: 333.95 g/mol [1][2]

Executive Summary
This technical guide outlines the structural characterization and solid-state analysis of 2-
Bromo-6-iodoquinoline, a critical bifunctional scaffold in medicinal chemistry and materials

science. While 2-bromo-6-iodoquinoline is commercially available as a building block for

Suzuki-Miyaura and Sonogashira couplings, its specific crystallographic signature represents a

high-value target for crystal engineering.

The presence of two distinct halogen atoms (Bromine at C2, Iodine at C6) on a planar aromatic

core creates a competitive landscape for intermolecular interactions. This guide provides a

rigorous protocol for obtaining single crystals, collecting X-ray diffraction (XRD) data, and

analyzing the resulting halogen-bonding networks. It is designed for researchers seeking to

leverage the distinct

-hole potentials of I vs. Br for supramolecular assembly.
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Molecular Architecture & Theoretical Framework
The Halo-Quinoline Scaffold
The quinoline core is a planar, electron-deficient heterocycle. In 2-bromo-6-iodoquinoline, the

electron density distribution is heavily modulated by the nitrogen atom and the two halogens.

Nitrogen (N1): Acts as a strong Lewis base (halogen bond acceptor).

Iodine (C6): The "soft," highly polarizable halogen. It exhibits a large, positive electrostatic

potential region (the

-hole) along the C-I bond axis, making it a potent halogen bond donor.

Bromine (C2): "Harder" than iodine with a smaller

-hole. Its proximity to the ring nitrogen (ortho-position) often results in intramolecular
repulsion or specific solvation effects.

Competitive Halogen Bonding
A key objective in crystallizing this molecule is to determine the hierarchy of supramolecular

synthons. Based on polarizability (

), the predicted dominant interaction is the C(6)-I···N(1) intermolecular halogen bond.

Interaction
Type

Donor Site (

-hole)
Acceptor Site

Predicted
Strength

Geometry

Primary XB C(6)-I N(1) (Quinoline)
Strong (~20–30

kJ/mol)

Linear (

)

Secondary XB C(2)-Br
Br / I /

-system

Weak (~5–10

kJ/mol)
Type I or Type II

-

Stacking

Aromatic Ring Aromatic Ring Moderate
Parallel

Displaced
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Experimental Protocol: Crystallization & Data
Collection
Crystal Growth Strategy
Obtaining diffraction-quality single crystals of di-haloquinolines requires balancing solubility with

supersaturation kinetics to avoid twinning.

Recommended Solvent Systems:

Slow Evaporation (Primary): Dissolve 20 mg in 2 mL of Chloroform/Ethanol (1:1 v/v). The

ethanol disrupts weak H-bonding, while chloroform solvates the halogens. Allow to evaporate

at 4°C to reduce thermal disorder.

Vapor Diffusion (Secondary): Dissolve in minimal Dichloromethane (DCM); diffuse Hexane or

Pentane vapor into the solution. This method yields purer crystals if the starting material

contains trace isomers.

X-Ray Diffraction (XRD) Workflow
High-quality data collection is essential to resolve the electron density around the heavy iodine

atom and accurately model the anisotropic displacement parameters (ADPs).

Step-by-Step Protocol:

Mounting: Select a block-like crystal (approx. 0.2 x 0.1 x 0.1 mm). Mount on a MiTeGen loop

using perfluoropolyether oil.

Temperature Control:Cool to 100 K immediately.

Reasoning: Heavy atoms like Iodine exhibit significant thermal motion at room

temperature, which smears electron density and obscures weak intermolecular contacts.

Data Collection:

Source: Mo-K

(
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Å) is preferred over Cu-K

to minimize absorption effects from Iodine (

is high).

Strategy: Collect a complete sphere of data (redundancy > 4) to ensure accurate

absorption correction.

Reduction & Refinement:

Apply a multi-scan absorption correction (SADABS or equivalent).

Solve using Intrinsic Phasing (SHELXT).

Refine (SHELXL) with anisotropic ADPs for all non-hydrogen atoms.

Structural Analysis & Logic
The following diagram illustrates the decision logic for characterizing the intermolecular

interactions once the structure is solved.
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Solved Crystal Structure

Analyze C(6)-I...N(1) Distance

d(I...N) < Sum of vdW Radii (3.53 Å)?

Primary Halogen Bond Confirmed
(Supramolecular Chain)

Yes

Packing Dominated by
Pi-Pi Stacking

No

Analyze C(2)-Br Contacts

Type II Contact?
(Linear C-Br...X)

Angle ~180°

Type I Contact?
(Symmetrical Br...Br)

Angle ~140-160°

Click to download full resolution via product page

Caption: Logic flow for classifying the dominant supramolecular synthons in 2-bromo-6-
iodoquinoline crystals.

Interpreting the Halogen Bond (XB)
In the resolved structure, measure the Reduction Ratio (

) for the C-I···N interaction:

: Indicates a strong, structure-directing halogen bond.
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Angle (

): The C-I···N angle should be close to 180° (typically 170°–178°) to maximize the overlap
between the Iodine

-hole and the Nitrogen lone pair.

Type I vs. Type II Halogen Contacts
The Bromine atom at C2 is sterically crowded. You will likely observe Type I contacts

(symmetrical, dispersion-driven) rather than Type II (electrostatic).

Type I:

(Clash-like, dispersion).

Type II:

(Electrophile-Nucleophile).

Applications in Drug Development
Understanding this structure allows for precise Topochemical Control.

Selective Functionalization: The crystal structure reveals which halogen is more accessible.

If the C(6)-I is buried in a strong I···N bond, the C(2)-Br may be kinetically more available for

surface reactions in solid-state mechanochemistry.

Solubility Engineering: Polymorphs driven by different halogen bonding networks often

exhibit distinct dissolution rates, a critical parameter for pharmaceutical intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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